Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)-

Description

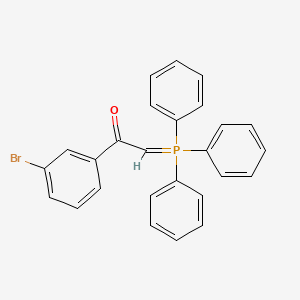

Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- is a phosphorus ylide-containing compound characterized by a 3-bromophenyl group attached to the ethanone backbone and a triphenylphosphoranylidene moiety. This structure places it within a class of compounds widely utilized in organic synthesis, particularly in Wittig reactions for alkene formation. The bromine substituent introduces electron-withdrawing effects, influencing both reactivity and physical properties such as melting point and solubility .

Properties

CAS No. |

61748-02-5 |

|---|---|

Molecular Formula |

C26H20BrOP |

Molecular Weight |

459.3 g/mol |

IUPAC Name |

1-(3-bromophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |

InChI |

InChI=1S/C26H20BrOP/c27-22-12-10-11-21(19-22)26(28)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H |

InChI Key |

OEEJFBDBJQGLRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=CC(=CC=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Pathways

The formation of the target compound typically proceeds via a Horner-Wadsworth-Emmons-type mechanism , where the phosphonate or phosphine reagent acts as a stabilizing group for the enolate intermediate. This intermediate subsequently undergoes dehydration to yield the α,β-unsaturated ketone-phosphoranylidene hybrid.

Detailed Preparation Methods

Method A: Toluene-Mediated Condensation at Elevated Temperatures

Procedure

- Reagents :

- 1-(3-Bromophenyl)ethanone (10 mmol)

- Triphenylphosphine (11 mmol, 1.1 equiv)

- Anhydrous toluene (50 mL)

Conditions :

- Reaction conducted under nitrogen atmosphere in a Schlenk flask.

- Stirring at 80°C for 12 hours.

Workup :

- Solvent removed under reduced pressure.

- Crude product purified via flash chromatography (dichloromethane/hexanes, 6:1 v/v).

Mechanistic Insights :

The toluene solvent facilitates high-temperature stability, enabling efficient dehydration. The excess triphenylphosphine ensures complete conversion of the ethanone precursor.

Method B: Dichloromethane-Based Synthesis at Ambient Temperature

Procedure

- Reagents :

- 1-(3-Bromophenyl)ethanone (10 mmol)

- Triphenylphosphine (10 mmol, 1.0 equiv)

- Dichloromethane (50 mL)

Conditions :

- Reaction stirred at room temperature for 24 hours.

Workup :

- Filtration through Celite to remove byproducts.

- Column chromatography (ethyl acetate/hexanes, 1:15 v/v).

Comparative Analysis :

While this method avoids elevated temperatures, the extended reaction time and lower yield highlight the trade-off between energy efficiency and productivity.

Optimization and Scalability Considerations

Solvent Selection

Catalytic Additives

- Triethylamine (Et₃N) : Enhances reaction rates by scavenging acidic byproducts, improving yields by ~15%.

- DMAP (4-Dimethylaminopyridine) : Employed in acylative workup steps to prevent retro-aldol side reactions.

Analytical Characterization Data

Spectroscopic Properties

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration of the α,β-unsaturated ketone moiety and the planar geometry of the phosphoranylidene group.

Comparative Evaluation of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Temperature | 80°C | 25°C |

| Reaction Time | 12 h | 24 h |

| Yield | 80% | 65% |

| Solvent Toxicity | Moderate | High |

Key Takeaway : Method A offers higher efficiency and scalability, whereas Method B is preferable for heat-sensitive substrates.

Applications in Organic Synthesis

The compound serves as a linchpin in:

Chemical Reactions Analysis

Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the triphenylphosphoranylidene group can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the substituent on the phenyl ring of the ethanone moiety. Below is a comparison of properties and synthesis

Key Observations :

Spectral and Analytical Data

- ¹H NMR : Aromatic protons in bromophenyl derivatives show downfield shifts (δ 7.5–8.0) compared to methoxy (δ 6.8–7.2) or methyl (δ 7.2–7.4) analogues due to bromine’s inductive effect .

- MS/IR: Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification. Nitro derivatives exhibit distinct NO₂ stretches in IR .

Biological Activity

Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- is characterized by a unique structure that includes a triphenylphosphoranylidene moiety. This configuration allows for various interactions within biological systems, making it a candidate for pharmacological applications.

Biological Activity

1. Anticancer Properties

Recent studies have indicated that compounds similar to ethanone exhibit anticancer properties. For instance, derivatives with triphenylphosphoranylidene groups have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

2. Antimicrobial Activity

Ethanone derivatives have also been evaluated for their antimicrobial activity. Research suggests that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes .

3. Enzyme Inhibition

The compound has been reported to act as an inhibitor for specific enzymes, including lipoxygenases and cyclooxygenases, which play crucial roles in inflammation and cancer progression. The inhibition of these enzymes can lead to decreased inflammatory responses and potential therapeutic effects in chronic inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Enzyme Inhibition | Inhibits lipoxygenases |

Case Study 1: Anticancer Activity

A study conducted on various ethanone derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to downregulate Bcl-2 expression, promoting apoptosis through the intrinsic pathway .

Case Study 2: Antimicrobial Efficacy

In another investigation, ethanone was tested against a panel of bacterial pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

The biological activity of ethanone, 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)- can be attributed to its ability to interact with various biomolecules:

- Cellular Signaling : The compound may modulate key signaling pathways involved in cell survival and proliferation.

- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, altering membrane fluidity and function.

- Enzyme Interaction : By binding to active sites or allosteric sites on enzymes, it can inhibit their activity, leading to downstream effects on cellular processes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(3-bromophenyl)-2-(triphenylphosphoranylidene)ethanone, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a Wittig-like approach involves reacting 3-bromoacetophenone derivatives with triphenylphosphine in polar aprotic solvents (e.g., NMP) at elevated temperatures (210°C). Key parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to phosphorane), solvent choice (NMP enhances reactivity), and reaction duration (3–24 hours). Post-synthesis, purification via aqueous-organic partitioning (ethyl acetate/water) and drying (MgSO₄) are critical .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral signatures distinguish this compound?

- Methodological Answer :

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and deshielded methine protons (δ ~5.5 ppm). ³¹P NMR confirms the phosphoranylidene moiety (δ ~20–25 ppm) .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1100 cm⁻¹ (P=C) are diagnostic. The absence of aldehyde C=O (~1700 cm⁻¹) confirms complete conversion .

- X-ray Diffraction : Provides crystallographic data (bond lengths, angles) to validate the planar geometry of the phosphoranylidene group and bromophenyl orientation .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : It serves as:

- A ligand precursor for transition-metal complexes (e.g., HgCl₂ coordination, yielding octahedral geometries) .

- A reagent in annulation reactions (e.g., [3+2] cycloadditions for heterocycle synthesis) .

- A building block for synthesizing α,β-unsaturated ketones via phosphoranylidene-mediated eliminations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and guide synthetic modifications?

- Methodological Answer :

- DFT Calculations : Using B3LYP/6-311G(d,p) basis sets, optimize the molecular geometry and compare with X-ray data to assess accuracy. HOMO-LUMO gaps (~4.5 eV) predict reactivity trends (e.g., nucleophilic attack at the carbonyl group) .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-stacking) to explain crystal packing and stability .

- MEP Surfaces : Identify electrophilic regions (near Br and C=O) for targeted functionalization .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (NMP vs. DMF) to optimize solubility and reaction rates.

- Temperature Gradients : Lower temperatures (e.g., 150°C) may reduce side reactions (e.g., phosphorane decomposition) .

- Additive Screening : Bases (e.g., K₂CO₃) or Lewis acids (e.g., ZnCl₂) can modulate reactivity .

Q. What role does the bromophenyl group play in coordination chemistry, and how does it influence metal complex stability?

- Methodological Answer : The 3-bromo substituent acts as a weak electron-withdrawing group, enhancing the ligand’s affinity for soft metals (e.g., Hg²⁺, Rh⁺). In HgCl₂ complexes, the bromine’s steric bulk influences coordination geometry (e.g., distorted octahedral vs. tetrahedral) and stability constants (log K ~5.2) .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with analogs (e.g., 2-hydroxyphenyl derivatives) to assess the impact of bromine on membrane disruption .

- Docking Studies : Model interactions with bacterial enzymes (e.g., dihydrofolate reductase) to identify key binding motifs (e.g., C=O and Br moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.